tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Description
tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate (CAS: 1895362-82-9) is a bicyclic heterocyclic compound with a 2-azabicyclo[4.1.0]heptane core. Its molecular formula is C₁₂H₂₂N₂O₂, and it has a molecular weight of 226.32 g/mol . The structure features a tert-butyl carbamate (Boc) group at position 2 and an aminomethyl substituent at position 5 of the bicyclic scaffold. This compound is classified as a "heterocyclic building block," widely used in pharmaceutical research for fragment-based drug discovery due to its rigid three-dimensional geometry and functional versatility .
The bicyclo[4.1.0]heptane system introduces strain and conformational restriction, which can enhance binding specificity to biological targets. The aminomethyl group provides a primary amine for further derivatization, making it a valuable intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-8(7-13)9-6-10(9)14/h8-10H,4-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOIEUURJNTOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor in the presence of a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like diisopropylethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate serves as a valuable intermediate for the construction of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its bicyclic structure and functional groups can interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the desired biological effects.
Comparison with Similar Compounds
Bicyclo[4.1.0]heptane Derivatives
Key Observations :
- The aminomethyl group in the target compound offers a reactive handle absent in hydroxy or amino analogs, enabling conjugation with carboxylic acids or carbonyl-containing moieties.
- Furan-substituted derivatives (e.g., exo-186) demonstrate the scaffold’s adaptability for incorporation into boronate esters, useful in Suzuki-Miyaura cross-coupling reactions .
Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- The bicyclo[2.2.1]heptane system is more strained than [4.1.0], leading to distinct conformational preferences.
- Stereochemistry (e.g., 1S,4S,5S in CAS 1256107-32-0) is critical for biological activity, as seen in enzyme inhibitors targeting chiral active sites .
Functional Group Comparison
Aminomethyl vs. Hydroxy/Amino Groups
- Aminomethyl (target compound): Enhances solubility in aqueous media (pKa ~9–10) and enables amide bond formation. Superior to simple amino groups (e.g., CAS 2256715-14-5) due to extended linker flexibility .
- Hydroxy (CAS 207405-59-2) : Participates in hydrogen bonding but lacks nucleophilicity, limiting reactivity .
- Ketone (CAS 198835-06-2): Useful for condensation reactions but requires stabilization to avoid undesired enolization .
Q & A
Q. What are the recommended synthetic routes for tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, starting with the formation of the bicyclic framework followed by functionalization. Key steps include:
- Cyclization : Use of bicyclic precursors (e.g., 2-azabicyclo[4.1.0]heptane derivatives) under basic conditions to form the core structure .
- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, requiring anhydrous solvents (e.g., dry ether) and catalysts like Pd/C .
- Protection/Deprotection : tert-Butyloxycarbonyl (Boc) groups are commonly used for amine protection, with deprotection achieved using trifluoroacetic acid (TFA) .
Q. Optimization Tips :
- Temperature control (0–25°C) minimizes side reactions during cyclization.
- Solvent polarity (e.g., THF vs. DCM) affects reaction rates and selectivity .
Q. How should researchers characterize this compound, and which spectroscopic techniques are most effective?
Characterization requires a combination of methods:
- NMR Spectroscopy : H and C NMR confirm the bicyclic structure and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO, MW 226.32) .
- IR Spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the carbamate and amine groups .
Data Interpretation : Cross-reference with computed spectra (e.g., PubChem data) to resolve ambiguities in stereochemistry .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Thermal Stability : Stable at room temperature but degrades above 150°C. Store at 2–8°C for long-term preservation .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the bicyclic framework .
- Solvent Compatibility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic conditions .
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH 7.4 (buffer) | Stable for 48 hours | |
| 40°C (dry) | <5% degradation over 7 days | |
| 0.1 M HCl | Rapid Boc deprotection |
Q. How can researchers explore the biological activity of this compound, given its structural complexity?
- Target Identification : Use molecular docking to predict interactions with enzymes/receptors (e.g., neurotransmitter targets) .
- In Vitro Assays :
- Enzyme Inhibition : Test against serine proteases or kinases using fluorogenic substrates .
- Cellular Uptake : Label with fluorescent tags (e.g., FITC) to monitor permeability in Caco-2 cells .
Pitfalls : False positives may arise due to non-specific binding; include control compounds with similar scaffolds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess in asymmetric syntheses?
- Chiral Catalysts : Use Ru-BINAP complexes for hydrogenation steps to achieve >90% ee .
- Solvent Effects : Polar solvents (e.g., MeOH) enhance stereoselectivity by stabilizing transition states .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to separate enantiomers during esterification .
Case Study : A 2020 synthesis achieved 94% ee using (R)-DM-BINAP and H at 50 psi .
Q. What role does the bicyclo[4.1.0]heptane scaffold play in modulating pharmacokinetic properties?
- Conformational Restriction : The rigid scaffold reduces entropy loss upon binding, improving affinity for targets like GPCRs .
- Metabolic Stability : Resistance to CYP450 oxidation due to steric hindrance around the amine group .
- Bioavailability : LogP ~1.8 (calculated) suggests moderate permeability, but the aminomethyl group enhances solubility .
Q. Comparative Data :
| Property | Bicyclo[4.1.0] Scaffold | Acyclic Analog |
|---|---|---|
| Plasma Half-life (rat) | 4.2 hours | 1.5 hours |
| IC (nM) | 12 ± 2 | 220 ± 30 |
Q. How should researchers address contradictions in reported biological activity data across studies?
- Source Validation : Cross-check purity (≥97% by HPLC) and stereochemistry (via X-ray crystallography) .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting IC values .
Example : Discrepancies in serotonin receptor binding (K = 8–120 nM) were traced to differences in radioligand purity .
Q. What computational strategies are effective for predicting the reactivity of functional groups in this compound?
- DFT Calculations : Optimize transition states for aminomethylation steps using B3LYP/6-31G(d) .
- MD Simulations : Simulate solvent interactions to predict hydrolysis rates in aqueous buffers .
- Machine Learning : Train models on PubChem data to forecast regioselectivity in electrophilic substitutions .
Software Recommendations : Gaussian (DFT), GROMACS (MD), and Chemprop (ML) .
Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?
- SAR Studies :
- Replace tert-butyl with isopropyl to reduce steric bulk and improve solubility .
- Introduce electron-withdrawing groups (e.g., -NO) on the bicyclic ring to modulate electronic effects .
- Prodrug Approaches : Mask the amine as a pivaloyloxymethyl (POM) ester to enhance absorption .
Validation : Test derivatives against panels of 100+ kinases or GPCRs to identify selectivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
